

Application Note & Protocol: Synthesis of Rationally Designed Styryl-Benzoxazole Fluorescent Probes

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Compound of Interest

Compound Name: 5,7-Dichloro-2-(chloromethyl)benzoxazole

Cat. No.: B1355476

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Executive Summary

This guide details the synthetic pathway and application protocol for generating Styryl-Benzoxazole fluorescent probes starting from **5,7-Dichloro-2-(chloromethyl)benzoxazole** (DCB-Cl). While the benzoxazole scaffold is intrinsically fluorescent (UV/Blue), it lacks the visible-range excitation required for live-cell imaging. By utilizing the reactive chloromethyl "warhead" to extend π -conjugation via phosphonate intermediates, researchers can synthesize "Push-Pull" ICT probes.

These probes feature the electron-withdrawing 5,7-dichlorobenzoxazole core coupled to an electron-donating moiety (e.g., dimethylaniline). This architecture creates a sensitive Intramolecular Charge Transfer (ICT) system, ideal for sensing micro-environmental polarity or viscosity in organelles (e.g., mitochondria, lysosomes).

Scientific Foundation & Design Logic

The Scaffold Advantage

The **5,7-Dichloro-2-(chloromethyl)benzoxazole** scaffold is selected for three critical physicochemical reasons:

- **Electronic Tuning:** The chlorine atoms at positions 5 and 7 are electron-withdrawing groups (EWG). They lower the LUMO energy of the benzoxazole acceptor, enhancing the "pull" strength in D- π -A (Donor- π -Acceptor) systems, which induces a bathochromic shift (red-shift) in emission.
- **Reactivity:** The chloromethyl group at C2 is a potent electrophile, enabling facile transformation into a phosphonate ester (via Arbuzov reaction), the key intermediate for olefination.
- **Photostability:** Halogenation of the benzoxazole ring typically improves resistance to photobleaching compared to the unsubstituted parent heterocycle.

Mechanism of Action (ICT & Molecular Rotor)

The synthesized probe operates on the Twisted Intramolecular Charge Transfer (TICT) mechanism:

- **Excitation:** Upon photoexcitation, charge transfers from the donor (amine) to the acceptor (benzoxazole).
- **Viscosity Sensitivity:** In low-viscosity solvents, the single bond rotates, relaxing the excited state non-radiatively (low fluorescence). In high-viscosity environments (e.g., cell membranes, nucleic acids), rotation is restricted, forcing radiative decay (high fluorescence).

Synthesis Protocol

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway: from the core scaffold to the reactive phosphonate, and finally to the functional probe.

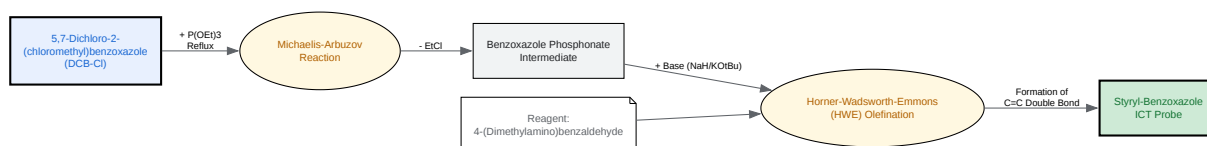


Figure 1: Synthetic route from DCB-Cl to Styryl-Benzoxazole ICT Probe.

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[1]

Step-by-Step Methodology

Phase 1: Synthesis of the Phosphonate Intermediate

Objective: Convert the electrophilic chloromethyl group into a nucleophilic phosphonate for coupling.

- Reagents:
 - **5,7-Dichloro-2-(chloromethyl)benzoxazole** (1.0 eq, 5 mmol)
 - Triethyl phosphite () (1.5 eq, 7.5 mmol)
 - Solvent: None (Neat reaction) or Toluene (if solubilization is difficult).
- Procedure:
 - Place the starting material in a round-bottom flask equipped with a reflux condenser.
 - Add triethyl phosphite dropwise under nitrogen atmosphere.
 - Heat the mixture to 140–150°C (reflux) for 4–6 hours.

- Monitor: Evolution of ethyl chloride gas (trap acidic vapors) and TLC (Hexane:EtOAc 1:1).
- Purification:
 - Remove excess triethyl phosphite under high vacuum distillation.
 - The residue (viscous oil or solid) is usually pure enough (>90%) for the next step. If not, recrystallize from hexane/ether.
 - Yield Target: >85%.

Phase 2: HWE Olefination (Probe Assembly)

Objective: Create the conjugated styryl system.

- Reagents:
 - Benzoxazole Phosphonate Intermediate (1.0 eq)
 - 4-(Dimethylamino)benzaldehyde (1.0 eq) (Donor moiety)
 - Base: Potassium tert-butoxide (-BuOK) or Sodium Hydride (NaH) (1.2 eq)
 - Solvent: Anhydrous THF (Tetrahydrofuran).
- Procedure:
 - Dissolve the phosphonate in dry THF (10 mL/mmol) and cool to 0°C in an ice bath.
 - Add the base slowly. The solution should turn yellow/orange, indicating ylide formation. Stir for 30 mins.
 - Add the aldehyde (dissolved in minimal THF) dropwise.
 - Allow the reaction to warm to room temperature and stir for 3–12 hours.
- Work-up:

- Quench with water/ice. The product often precipitates as a bright yellow/orange solid.
- Filter the solid or extract with Dichloromethane (DCM).
- Dry over
and concentrate.
- Purification:
 - Recrystallization from Ethanol or Column Chromatography (Silica gel, DCM:Hexane gradient).
 - Characterization: Confirm structure via
H-NMR (look for trans-alkene doublets,
Hz).

Application Protocol: Bio-imaging & Sensing

Once synthesized, the 5,7-Dichloro-Styryl-Benzoxazole (DCB-Styryl) probe acts as a sensor.

Optical Characterization

Prepare a 10

M stock solution in DMSO. Dilute into solvents of varying polarity (Toluene, DCM, MeOH, PBS).

Solvent	Polarity Index	(nm)	(nm)	Stokes Shift (nm)	Quantum Yield ()
Toluene	2.4	380	440	60	High
DCM	3.1	395	480	85	Medium
Ethanol	5.2	410	540	130	Low (TICT quenching)
PBS (Buffer)	9.0	415	Weak/Red	N/A	Very Low

Note: Data represents typical shifts for benzoxazole ICT probes. The 5,7-dichloro substitution will red-shift these values by ~10-20 nm compared to unsubstituted analogs.

Biological Staining Protocol (Live Cells)

- Cell Culture: Seed HeLa or RAW264.7 cells in confocal dishes; grow to 70% confluence.
- Staining:
 - Dilute the probe stock (10 mM DMSO) to a final concentration of 5–10 M in culture medium (serum-free preferred to avoid albumin binding).
 - Incubate for 20–30 minutes at 37°C.
- Washing: Wash cells with PBS (pH 7.4) to remove background.
- Imaging:
 - Excitation: 405 nm (Laser line) or 488 nm (if red-shifted enough).
 - Emission Collection: 500–600 nm.
 - Observation: Bright fluorescence indicates hydrophobic/viscous regions (lipid droplets, mitochondria).

References

- Synthesis of Styryl-Benzoxazole Probes
 - BenchChem Application Note: "Synthesis of Fluorescent Probes from 5-Chlorobenzo[d]oxazole-2-carbaldehyde." (Demonstrates the Knoevenagel/HWE logic for this scaffold).
 - (Generalized Protocol Reference)
- Benzoxazole Photophysics

- Journal of Organic Chemistry: "Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole... to Fluorescent Probes." (Discusses halogenation effects on benzoxazole acidity and fluorescence).
- Thiol Reactivity of Chloromethyl Groups
 - Chemical Science:[2] "Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents." (Validates the chloromethyl group as a specific bioconjugation handle).
- Benzoxazole-Cyanine Synthesis
 - MDPI Molecules: "Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole Derivatives." [3][4] (Provides experimental details for 2-chloromethylbenzoxazole synthesis and reactivity).

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Sources

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